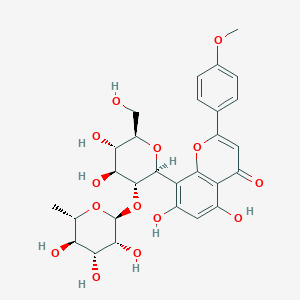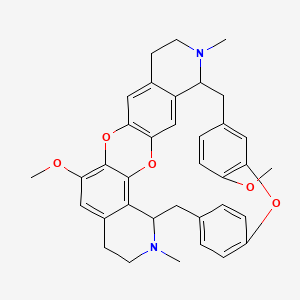
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzamide structure, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide typically involves the reaction of 3-fluoro-5-methylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-(3-fluoro-5-methylphenyl)-2-methoxybenzylamine.
Substitution: Formation of N-(3-hydroxy-5-methylphenyl)-2-methoxybenzamide or N-(3-amino-5-methylphenyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atom and methoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoro-5-methylphenylboronic acid
- 3-fluoro-2-methylphenylboronic acid
Uniqueness
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide stands out due to its unique combination of a fluorine atom and a methoxy group attached to a benzamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C15H14FNO2 |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
N-(3-fluoro-5-methylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-7-11(16)9-12(8-10)17-15(18)13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
BNYAQJJTAXLDCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[3-acetamido-2-[2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15092969.png)
![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)


![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]propylamino]pentyl]-, methyl ester](/img/structure/B15092990.png)

![5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine](/img/structure/B15092998.png)





![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)
